1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone
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Overview
Description
1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone is a synthetic organic compound It features a fluorinated aromatic ring, an azepane ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorinated Aromatic Ring: Starting with a suitable aromatic precursor, fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the aromatic ring is replaced by an azepane moiety.
Attachment of the Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Azepan-1-yl-2-methyl-phenyl)-ethanone: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(4-Piperidin-1-yl-5-fluoro-2-methyl-phenyl)-ethanone: Contains a piperidine ring instead of an azepane ring, which may influence its chemical properties and applications.
Uniqueness
1-(4-Azepan-1-yl-5-fluoro-2-methyl-phenyl)-ethanone is unique due to the presence of the azepane ring and the fluorine atom on the aromatic ring
Properties
IUPAC Name |
1-[4-(azepan-1-yl)-5-fluoro-2-methylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-11-9-15(14(16)10-13(11)12(2)18)17-7-5-3-4-6-8-17/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXKGBOUGGAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)F)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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